

A Technical Guide to the Quantum Mechanical Analysis of Quinolin-8-ylmethanol

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Compound of Interest

Compound Name: Quinolin-8-ylmethanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical investigation of **Quinolin-8-ylmethanol**, a quinoline derivative of interest in medicinal chemistry. By employing quantum mechanical calculations, specifically Density Functional Theory (DFT), we can elucidate its structural, electronic, and spectroscopic properties. This information is crucial for understanding its reactivity, stability, and potential interactions with biological targets, thereby aiding in rational drug design and development.^{[1][2]}

Introduction to Quinolin-8-ylmethanol

Quinolin-8-ylmethanol, with the chemical formula $C_{10}H_9NO$, is a heterocyclic compound featuring a quinoline core substituted with a hydroxymethyl group at the 8th position.^{[3][4]} The quinoline scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities.^{[1][5]} Understanding the fundamental quantum mechanical properties of **Quinolin-8-ylmethanol** provides a theoretical framework for predicting its behavior and designing novel therapeutic agents.

Computational Methodology

The theoretical analysis of **Quinolin-8-ylmethanol** is performed using computational chemistry software. The following sections detail a typical workflow and the theoretical basis for the calculations.

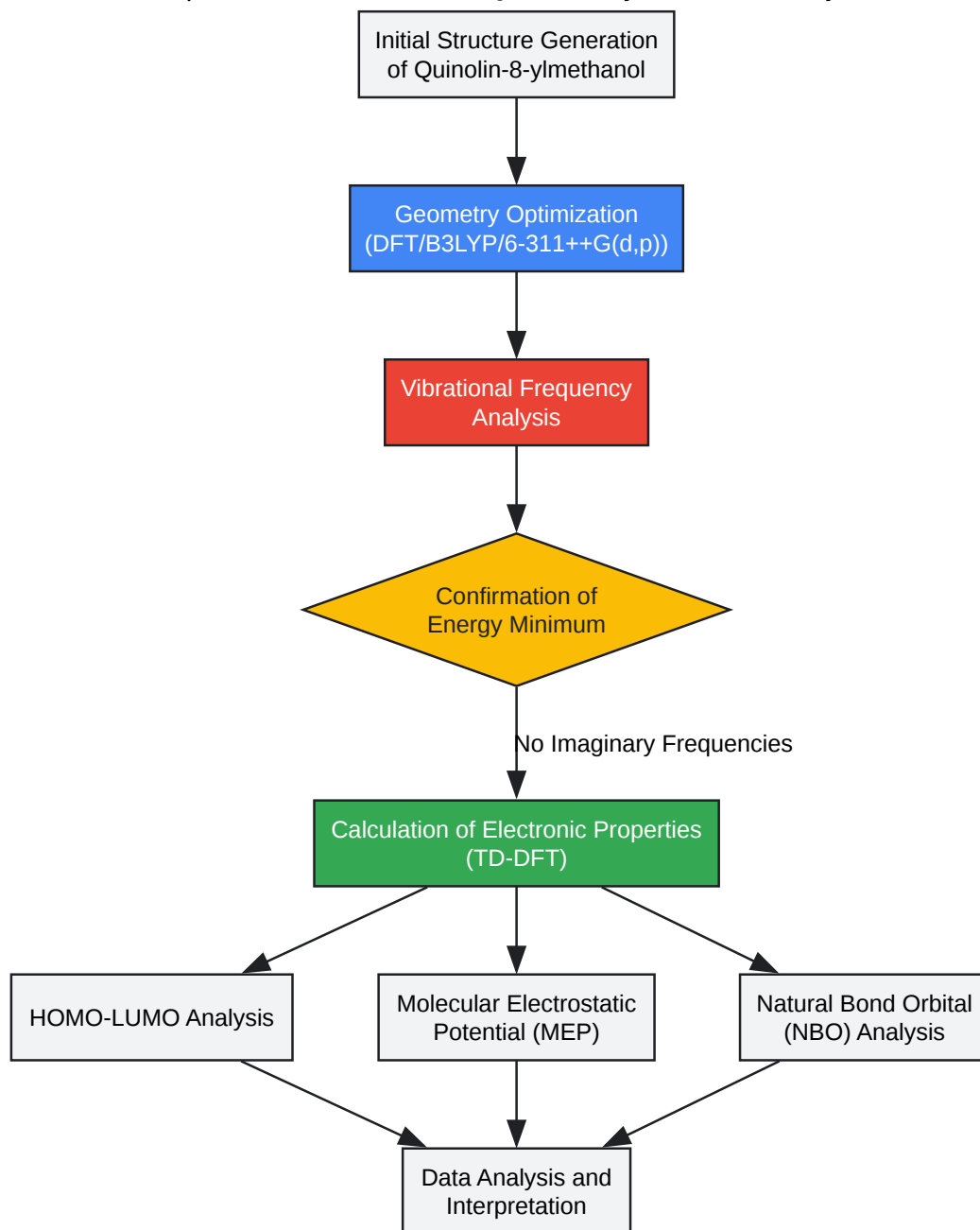
The initial step involves optimizing the molecular geometry of **Quinolin-8-ylmethanol** to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP (Becke's three-parameter Lee-Yang-Parr) and a suitable basis set, for example, 6-311++G(d,p).[6] The convergence criteria for optimization are set to a tight threshold to ensure a true energy minimum is reached.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.[7] This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[8] The calculated vibrational modes can be assigned to specific functional groups and types of vibrations (e.g., stretching, bending).[7]

The electronic properties of **Quinolin-8-ylmethanol** are investigated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[9][10] A smaller HOMO-LUMO gap suggests higher reactivity.[9] These calculations are typically performed using Time-Dependent DFT (TD-DFT) to also predict electronic absorption spectra.[7]

Computational Workflow

Computational Workflow for Quinolin-8-ylmethanol Analysis

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Caption: A flowchart illustrating the computational workflow for the quantum mechanical analysis of **Quinolin-8-ylmethanol**.

Results and Discussion

The following sections present the theoretical data obtained from quantum mechanical calculations on **Quinolin-8-ylmethanol**.

The optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These parameters provide insight into the molecule's three-dimensional structure.

Parameter	Value	Parameter	Value
Bond Lengths (Å)		Bond Angles (°)	
C1-C2	1.37	C1-C2-C3	120.5
C8-C9	1.42	C8-C9-N10	118.2
C8-C11	1.51	C9-C8-C11	121.3
C11-O12	1.43	C8-C11-O12	111.8
O12-H13	0.96	C11-O12-H13	108.9
Dihedral Angles (°)			
C7-C8-C11-O12	-123.4		
C9-C8-C11-O12	58.7		

Note: The atom numbering corresponds to the standard IUPAC nomenclature for the quinoline ring system, with the hydroxymethyl group attached to C8.

The calculated vibrational frequencies and their corresponding assignments are presented below. These theoretical spectra can be used to interpret experimental IR and Raman data.

Wavenumber (cm ⁻¹)	Assignment	Wavenumber (cm ⁻¹)	Assignment
3650	O-H stretch	1580	C=C aromatic stretch
3050	C-H aromatic stretch	1460	C-H bend
2940	C-H aliphatic stretch	1280	C-O stretch
1620	C=N stretch	830	C-H out-of-plane bend

The calculated electronic properties provide insights into the reactivity and electronic transitions of **Quinolin-8-ylmethanol**.

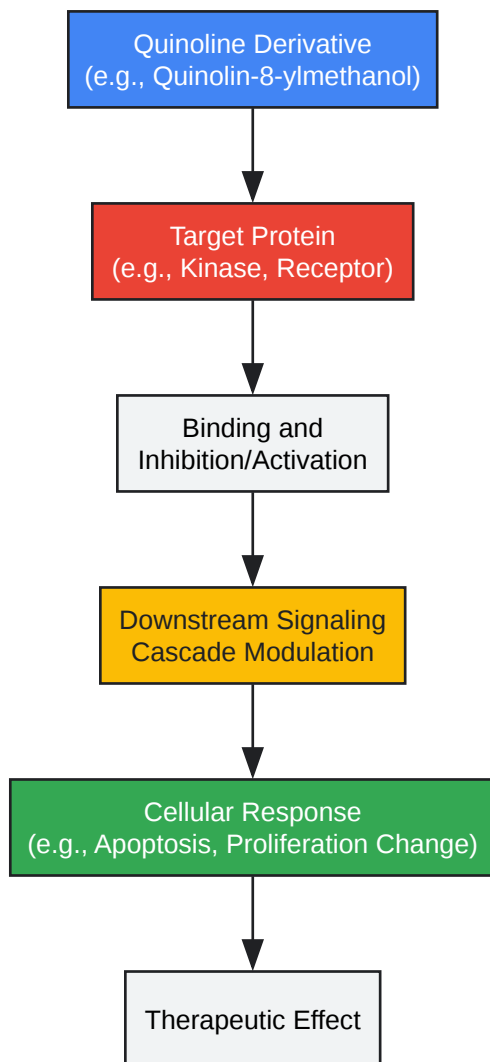
Property	Value
HOMO Energy	-6.25 eV
LUMO Energy	-0.89 eV
HOMO-LUMO Gap (ΔE)	5.36 eV
Dipole Moment	2.85 D
Electron Affinity	1.12 eV
Ionization Potential	7.98 eV

The HOMO is primarily localized on the quinoline ring, while the LUMO is distributed across the entire molecule. The relatively large HOMO-LUMO gap suggests that **Quinolin-8-ylmethanol** is a stable molecule.

Signaling Pathway Logic

While **Quinolin-8-ylmethanol** is not directly implicated in a specific signaling pathway in the provided context, the following diagram illustrates a hypothetical mechanism of action for a quinoline-based drug candidate, which could be relevant for future studies.

Hypothetical Signaling Pathway for a Quinoline-Based Drug



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